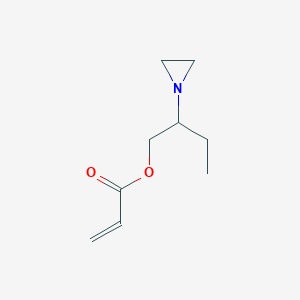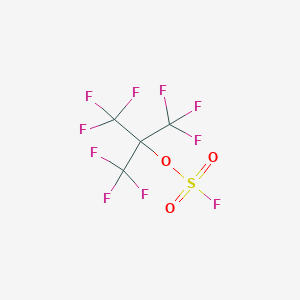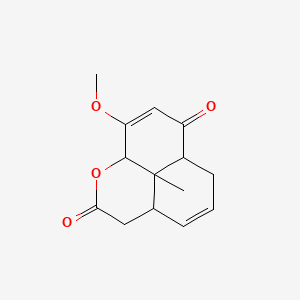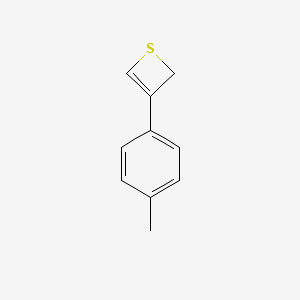
3-(4-Methylphenyl)-2H-thiete
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-2H-thiete: is an organic compound that belongs to the class of thietes, which are four-membered sulfur-containing heterocycles The presence of a 4-methylphenyl group attached to the thiete ring imparts unique chemical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-2H-thiete typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl-substituted alkenes with sulfur sources under high-temperature conditions. The reaction may require the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 3-(4-Methylphenyl)-2H-thiete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiete ring to a more saturated sulfur-containing ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiete ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated sulfur-containing rings.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 3-(4-Methylphenyl)-2H-thiete is used as a building block in organic synthesis. Its strained ring system makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: Research into the biological activity of thietes, including this compound, is ongoing. These compounds may exhibit interesting biological properties, such as antimicrobial or anticancer activity.
Medicine: Potential medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-2H-thiete involves its interaction with molecular targets through its reactive thiete ring. The strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect various molecular pathways, contributing to the compound’s biological activity.
類似化合物との比較
3-Phenyl-2H-thiete: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-2H-thiete: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(4-Methoxyphenyl)-2H-thiete: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: The presence of the 4-methylphenyl group in 3-(4-Methylphenyl)-2H-thiete imparts unique chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other thiete derivatives.
特性
CAS番号 |
111573-92-3 |
|---|---|
分子式 |
C10H10S |
分子量 |
162.25 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2H-thiete |
InChI |
InChI=1S/C10H10S/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-6H,7H2,1H3 |
InChIキー |
QDHCSFPRVFEVOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)


![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

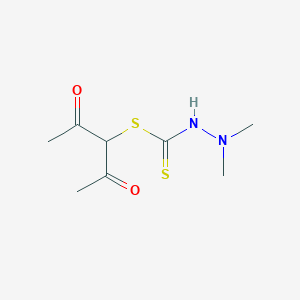


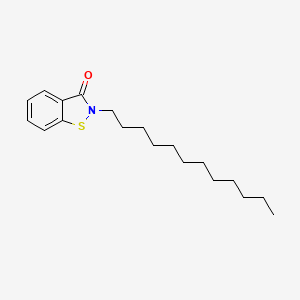

![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
